YTTRIUM 2-METHOXYETHOXIDE

描述

2-Methoxyethanolate;yttrium(3+) is a chemical compound with the molecular formula C9H21O6Y

准备方法

Synthetic Routes and Reaction Conditions

2-Methoxyethanolate;yttrium(3+) can be synthesized through various methods. One common approach involves the reaction of yttrium nitrate with 2-methoxyethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 2-Methoxyethanolate;yttrium(3+) often involves large-scale chemical processes. These processes may include the use of specialized reactors and purification techniques to obtain high-purity compounds suitable for various applications .

化学反应分析

Types of Reactions

2-Methoxyethanolate;yttrium(3+) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form yttrium oxide.

Reduction: Reduction reactions can convert the compound into different yttrium-based complexes.

Substitution: Substitution reactions involve replacing the methoxyethanolate group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include yttrium oxide, yttrium hydroxide, and various yttrium-based complexes. These products have significant applications in materials science and catalysis .

科学研究应用

Sol-Gel Preparation of Yttrium Oxide

Overview

Yttrium 2-methoxyethoxide is primarily utilized as a precursor for the synthesis of yttrium oxide (Y₂O₃) through sol-gel processes. The sol-gel method allows for the production of high-purity and homogeneously mixed oxide materials at relatively low temperatures.

Key Findings

- Aggregation Behavior : Studies using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy have shown that this compound forms various clusters in solution, which influence the properties of the resultant Y₂O₃ materials. It has been observed that the addition of different ligands can alter the aggregation state and structural integrity of the yttrium complexes .

- Material Properties : The resulting Y₂O₃ exhibits unique optical and electrical properties, making it suitable for applications in phosphor materials and solid oxide fuel cells (SOFCs) .

| Property | Value |

|---|---|

| Chemical Formula | Y(OEtOMe)₃ |

| Density | 1.039 g/mL at 25 °C |

| Flash Point | 48 °C (118.4 °F) |

| Concentration | 15-20 wt. % in 2-methoxyethanol |

Phosphor Materials

Applications in Lighting and Displays

Yttrium oxide derived from this compound is widely used in phosphor applications, particularly in the production of phosphors for LED lighting and display technologies.

Case Studies

- YAG Phosphors : Yttrium aluminum garnet (YAG), synthesized from this compound, is a prominent phosphor used in solid-state lasers and lighting applications due to its high efficiency and stability .

- Yttria-Stabilized Zirconia (YSZ) : The compound is also employed to create yttria-stabilized zirconia powders and films, which are critical for SOFCs due to their excellent ionic conductivity .

Semiconductor Manufacturing

Role in Thin-Film Deposition

this compound plays a crucial role in semiconductor fabrication processes, particularly in thin-film deposition techniques.

Applications

- Device Fabrication : It is used for the deposition of yttrium oxide thin films, which are essential for various electronic devices, including capacitors and transistors .

- Wafer Manufacturing : The compound facilitates consistent manufacturing processes for semiconductor wafers, ensuring high-quality device performance .

作用机制

The mechanism of action of 2-Methoxyethanolate;yttrium(3+) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a catalyst by facilitating chemical reactions through the formation of intermediate complexes. In medical applications, yttrium-based compounds, including 2-Methoxyethanolate;yttrium(3+), exert their effects through targeted delivery and localized radiation therapy .

相似化合物的比较

Similar Compounds

Similar compounds to 2-Methoxyethanolate;yttrium(3+) include:

- Yttrium 2-methoxyethoxide

- Ytterbium 2-methoxyethoxide

- Erbium 2-methoxyethoxide

Uniqueness

2-Methoxyethanolate;yttrium(3+) is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in materials science, catalysis, and medical research. Its ability to form stable complexes and its reactivity under various conditions set it apart from other similar compounds .

生物活性

Yttrium 2-methoxyethoxide, also known as yttrium methoxyethoxide or Y(OEtOMe)₃, is an organometallic compound that has garnered attention due to its potential applications in various fields, including materials science and biological studies. This article delves into the biological activity of this compound, highlighting its properties, applications, and relevant research findings.

- Molecular Formula : C₉H₂₄O₆Y

- Molecular Weight : 314.17 g/mol

- Density : Approximately 1.039 g/mL at 25 °C

- Solubility : Soluble in organic solvents, particularly in 2-methoxyethanol.

This compound is primarily used as a precursor for the synthesis of yttrium oxide (Y₂O₃) and other yttrium-containing materials through sol-gel processes. Its ability to form stable solutions makes it suitable for various applications in nanotechnology and materials science.

1. Diagnostic Imaging

Yttrium isotopes, particularly Yttrium-90 (90Y), have been utilized in medical applications such as radioimmunotherapy and diagnostic imaging. While this compound itself is not directly used for imaging, its derivatives may play a role in developing radiopharmaceuticals due to yttrium's favorable properties for radiation therapy .

2. Cytotoxicity Studies

Research has indicated that compounds containing yttrium can exhibit cytotoxic effects on certain cancer cell lines. For instance, studies involving yttrium-based nanoparticles showed potential in selectively targeting and killing cancer cells while sparing normal cells. The mechanism often involves the generation of reactive oxygen species (ROS), which induce apoptosis in malignant cells .

Case Study 1: Synthesis of Yttrium Silicates

A study explored the synthesis of yttrium silicates doped with praseodymium ions using this compound as a precursor. The resulting nanomaterials demonstrated significant upconversion luminescence properties, making them suitable for applications in photonics and bioimaging. The optimal doping concentration was found to enhance both luminescence intensity and photodegradation performance, indicating potential utility in environmental remediation .

Case Study 2: Nanoparticle Formation

In another research effort, this compound was used to synthesize yttria-stabilized zirconia nanoparticles via a sol-gel method. These nanoparticles exhibited enhanced mechanical properties and biocompatibility, suggesting their potential use in biomedical implants and drug delivery systems .

Research Findings

| Study | Findings | Application |

|---|---|---|

| Liu et al. (2013) | Demonstrated that Pr-doped Y₂SiO₅ nanomaterials synthesized from this compound exhibit high luminescence and photodegradation rates | Photonics, environmental remediation |

| ResearchGate (2024) | Found that Yttrium-based nanoparticles show selective cytotoxicity against cancer cells through ROS generation | Cancer therapy |

| Sigma-Aldrich (2024) | Highlighted the use of this compound in producing high-purity Y₂O₃ for advanced materials | Material science |

属性

IUPAC Name |

2-methoxyethanolate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O2.Y/c3*1-5-3-2-4;/h3*2-3H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUPDRNSUCVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

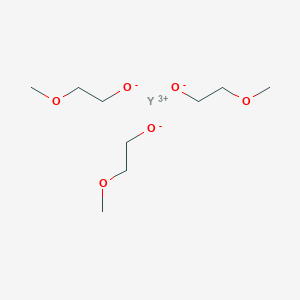

COCC[O-].COCC[O-].COCC[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Yttrium trimethoxyethoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115668-57-0 | |

| Record name | Yttrium trimethoxyethoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115668570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 115668-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。